N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core fused with a partially saturated hexahydro ring system. Key structural elements include:
- A 3,4-difluorophenyl group linked via a carboxamide moiety, which may enhance binding affinity to hydrophobic targets.
- A 4-oxo group, common in bioactive heterocycles, which could participate in hydrogen bonding.
- A phenyl group at position 1, contributing to aromatic interactions.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O2/c1-11-17-18(27)14(20(28)24-12-7-8-15(21)16(22)9-12)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-9,11,14,17,19,23,25H,10H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWLZQVDGNQSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NCC(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)N(N1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target protein kinases. Protein kinases play a crucial role in cell signaling and regulation, making them important targets for therapeutic intervention.
Mode of Action
It’s known that compounds with similar structures can inhibit the carotenoid biosynthesis process, further blocking the photosynthesis process and causing plant death.
Result of Action
Similar compounds have shown inhibitory activity against protein kinases, which could lead to changes in cell signaling and potentially have therapeutic effects.
Biological Activity
N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. Its unique structure and potential biological activities have attracted significant research interest. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H14F2N4O2 |
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
| CAS Number | 886903-23-7 |
Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) . The mechanism of action appears to involve:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells.
- Apoptosis Induction : It promotes both early and late apoptosis in treated cells.
- Inhibition of Cyclin-dependent Kinases (CDKs) : Notably CDK2 and CDK9 are inhibited by these compounds .
The biological activity of this compound is linked to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Signaling Pathway Modulation : It can alter signaling pathways related to cell survival and growth.
- Nucleic Acid Interaction : Potential binding to DNA or RNA could affect gene expression .
Study 1: Anticancer Efficacy
A study evaluated various pyrazolo[3,4-b]pyridine derivatives for their anticancer efficacy against multiple cell lines (HeLa, MCF7). The results indicated that modifications around the pyrazolo core significantly enhanced anticancer activity. Notably:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9a | HeLa | 2.59 |
| Compound 14g | MCF7 | Not specified but higher than 9a |
This study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Antitubercular Activity
Another research effort focused on synthesizing derivatives of pyrazolo[3,4-b]pyridine for potential antitubercular activity against Mycobacterium tuberculosis. The findings suggested that specific substitutions at various positions led to promising antituberculotic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations
Core Heterocycle Differences :
- The target’s pyrazolo[3,4-b]pyridine core differs from pyrazolo[3,4-d]pyrimidine () and pyrrolo[1,2-b]pyridazine () in ring fusion and electronic properties. Pyrimidine-containing analogs (e.g., ) may exhibit stronger DNA binding due to planar aromatic systems, whereas the target’s hexahydro ring could improve metabolic stability .
Substituent Effects: Fluorine vs. Chlorine: The 3,4-difluorophenyl group in the target may offer better metabolic stability compared to 3-chloro-4-fluorophenyl in , as fluorine is less prone to oxidative metabolism . Methyl vs.
Physical Properties :
- The hexahydro ring in the target compound likely increases lipophilicity (logP ~3–4), improving membrane permeability but possibly reducing aqueous solubility. In contrast, sulfonamide-containing analogs () may have higher solubility due to polar groups .
Biological Activity :
- Fluorinated aromatic systems (e.g., ) are common in kinase inhibitors. The target’s difluorophenyl group may mimic ATP’s adenine ring, competing for binding pockets .
Research Findings and Implications
- Synthetic Feasibility : The hexahydro ring in the target compound may complicate synthesis compared to fully aromatic analogs (e.g., ), requiring stereochemical control during hydrogenation .
- SAR Insights : The absence of a sulfonamide or morpholine group (cf. ) suggests the target may prioritize passive diffusion over active transport, impacting bioavailability.
Unresolved Questions
- Specific target affinity and toxicity profiles require experimental validation.
- Comparative studies with N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide () could elucidate the role of fluorine vs. methoxy groups in target engagement.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step routes with challenges in regioselectivity, stereochemical control, and purification. Critical steps include cyclization of the pyrazolo-pyridine core and introducing the difluorophenyl carboxamide group. Optimization strategies:
- Use Pd-catalyzed cross-coupling for aryl group introduction (e.g., Suzuki-Miyaura reactions under inert atmosphere) .
- Control temperature (60–100°C) and solvent polarity (DMF or THF) to minimize side reactions .
- Employ chromatography (HPLC or flash) for purification, monitoring intermediates via TLC .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
A combination of methods is essential:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and ring fusion (e.g., pyrazolo-pyridine protons at δ 7.2–8.5 ppm) .
- IR : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide bonds (~3300 cm⁻¹ for N-H) .
- MS : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]<sup>+</sup> m/z calculated for C₂₃H₂₀F₂N₃O₂: 432.15) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Target-dependent assays are prioritized:
- Enzyme inhibition : Fluorescence-based kinase or PDE assays (IC₅₀ determination) .
- Cellular viability : MTT assays against cancer cell lines (e.g., IC₅₀ values in µM range reported for analogs) .
- Receptor binding : Radioligand displacement studies (e.g., GPCR targets) with competitive binding curves .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict target interactions?
Computational workflows include:
- Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., kinase ATP pockets) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
- Free energy calculations : MM-GBSA to estimate binding affinities (ΔG ~ -10 to -15 kcal/mol for high-potential analogs) .
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies in IC₅₀ or efficacy may arise from assay conditions or off-target effects. Mitigation approaches:
Q. How do structural modifications enhance metabolic stability without compromising activity?
Rational design based on SAR:
- Fluorine substitution : Replace labile groups (e.g., -CH₃ with -CF₃) to block CYP450 oxidation .
- Bioisosteres : Replace phenyl with pyridyl rings to improve solubility (logP reduction by ~0.5 units) .
- Prodrug strategies : Introduce ester moieties for slow hydrolysis in plasma (e.g., t₁/₂ > 6 hours) .
Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?
Preclinical models must align with therapeutic goals:
- Pharmacokinetics : Rodent models for bioavailability (%F > 30%), Cmax, and t₁/₂ (e.g., IV/PO dosing with LC-MS quantification) .
- Disease models : Xenografts for oncology or LPS-induced inflammation for immunology (dose-dependent tumor suppression or cytokine reduction) .
- Toxicity : Repeat-dose studies (14–28 days) to assess hepatic/renal biomarkers (ALT, creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
